molecular formula C15H14O2S B101753 Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate CAS No. 19397-74-1

Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate

Cat. No. B101753
CAS RN: 19397-74-1
M. Wt: 258.3 g/mol
InChI Key: VAEWXGXOYMXYFS-UHFFFAOYSA-N
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Description

Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate is a chemical compound with the CAS Number: 19397-74-1 . It has a molecular weight of 258.34 . The IUPAC name for this compound is ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate .


Molecular Structure Analysis

The InChI code for Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate is 1S/C15H14O2S/c1-2-17-15(16)13-9-11-8-7-10-5-3-4-6-12(10)14(11)18-13/h3-6,9H,2,7-8H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate is a solid at room temperature . It has a flash point of 206.4 . The compound should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Organic Chemistry Research

“Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate” is a chemical compound used in organic chemistry research . It’s a part of the thiophene family, which is a class of compounds that have been the focus of a growing number of scientists due to their potential as biologically active compounds .

Medicinal Chemistry

Thiophene-based analogs, such as “Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate”, play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This suggests that “Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate” could potentially be used in this field.

Material Science

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This implies that “Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate” could be used in the development of new materials with unique properties.

Electronics

In the field of electronics, thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . This suggests that “Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate” could potentially be used in these applications.

Synthesis of Thiophene Derivatives

“Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate” could potentially be used in the synthesis of thiophene derivatives. The synthesis of thiophene derivatives often involves heterocyclization of various substrates .

Safety and Hazards

The compound has been classified with the signal word “Warning” and has the following hazard statements: H302-H315-H319-H335 . The precautionary statements associated with it are P261-P305+P351+P338 .

properties

IUPAC Name

ethyl 4,5-dihydrobenzo[g][1]benzothiole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c1-2-17-15(16)13-9-11-8-7-10-5-3-4-6-12(10)14(11)18-13/h3-6,9H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEWXGXOYMXYFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C3=CC=CC=C3CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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